Bienvenue dans la boutique en ligne BenchChem!

Quinaprilat hydrate

ACE inhibition IC50 ID50

Choose Quinaprilat hydrate as the direct pharmacologically active ACE inhibitor metabolite for accurate bioanalytical quantification, bypassing prodrug conversion variability. Essential for LC-MS/MS calibration (IC50 0.16 nM), tissue ACE inhibition assays, and stability-indicating HPLC impurity analysis. Distinct from quinapril and other ACE inhibitor metabolites due to unique biphasic dissociation kinetics and high lipophilicity. High-purity hydrate form ensures precise weighing and standard preparation. Ideal for PK/PD modeling, method validation, and ex vivo studies. Order certified reference material for reproducible research.

Molecular Formula C23H28N2O6
Molecular Weight 428.5 g/mol
CAS No. 1435786-09-6
Cat. No. B1662423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinaprilat hydrate
CAS1435786-09-6
SynonymsQuinaprilat;  BRN 5653070;  CI 928;  CI-928.; (S)-2-(((S)-1-carboxy-3-phenylpropyl)-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate
Molecular FormulaC23H28N2O6
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O
InChIInChI=1S/C23H26N2O5.H2O/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H2/t15-,19-,20-;/m0./s1
InChIKeyOFYSYEOWQQCPEU-ZAFWUOJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Quinaprilat Hydrate (CAS 1435786-09-6): An Active ACE Inhibitor Diacid Metabolite for Quantitative Pharmacology and Bioanalysis


Quinaprilat hydrate (CAS 1435786-09-6) is the active, non-sulfhydryl diacid metabolite of the prodrug quinapril, functioning as a potent angiotensin-converting enzyme (ACE) inhibitor [1]. As a hydrated form of the active pharmaceutical ingredient, it is primarily utilized as an analytical reference standard for quantifying quinaprilat in biological matrices, developing stability-indicating methods, and studying ACE inhibition in vitro and ex vivo . Unlike its oral prodrug, this compound represents the direct pharmacologically active species, which is essential for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling and validation of bioanalytical assays [2].

Why Quinaprilat Hydrate Cannot Be Substituted by Its Prodrug or Other ACE Inhibitor Metabolites in Critical Applications


Substitution of quinaprilat hydrate with its oral prodrug (quinapril) or alternative ACE inhibitor active metabolites (e.g., enalaprilat, lisinopril) is invalid for rigorous scientific and analytical workflows. First, the prodrug quinapril is pharmacologically inactive and requires hepatic esterase-mediated conversion, introducing variability in bioanalytical quantification that the direct analyte quinaprilat avoids [1]. Second, while other diacid metabolites share the ACE inhibition mechanism, they exhibit significant and quantifiable differences in enzyme inhibition potency, tissue binding kinetics, and vasoactive effects, which preclude direct interchangeability in PK/PD studies, ex vivo tissue assays, or as a certified reference material (CRM) for method validation [2]. Third, the hydrate form has specific physicochemical properties (e.g., molecular weight, hygroscopicity) that affect analytical weighing and standard preparation compared to the anhydrous free acid, making it a distinct chemical entity for procurement .

Quantitative Differentiation of Quinaprilat Hydrate: Head-to-Head Evidence Against Key Comparators


Superior ACE Inhibition Potency (IC50/ID50) of Quinaprilat Compared to Enalaprilat and Lisinopril

Quinaprilat demonstrates significantly greater in vitro potency against human angiotensin-converting enzyme (ACE) compared to the active metabolites enalaprilat and lisinopril. In a direct comparative study using a radioligand-binding assay on human plasma ACE, quinaprilat exhibited an ID50 of 0.07 nM, which is ~14-fold more potent than enalaprilat (1.00 nM) [1]. This finding is supported by another source reporting an IC50 of 0.16 nM for quinaprilat against human plasma ACE, which is substantially lower (more potent) than the reported IC50 values for lisinopril [2].

ACE inhibition IC50 ID50 In vitro pharmacology Human plasma ACE

Quinaprilat Induces Direct, Nitric Oxide-Mediated Vasodilation Unlike Enalaprilat

In a head-to-head human pharmacodynamic study using venous occlusion plethysmography, local intra-arterial infusion of quinaprilat (3.9 nmol/min) significantly increased forearm arterial blood flow from a baseline of 3.5 ± 0.5 to 4.6 ± 0.7 mL/100 mL tissue/min. In contrast, an even higher dose of enalaprilat (13 nmol/min) did not change baseline blood flow [1]. This differential effect was later confirmed in a study of patients with essential hypertension, where quinaprilat induced a 29% vasodilation after 15 minutes, compared to a -1% change with enalaprilat (P > 0.02) [2].

Vasodilation Nitric Oxide Forearm blood flow Human in vivo pharmacology Plethysmography

High Lipophilicity and cACE-Selectivity of Quinaprilat Distinguishes It from Other ACE Inhibitors

Quinaprilat exhibits a relative lipophilicity score of "++" (second highest tier), which is greater than that of enalaprilat and lisinopril (both "+"), and may contribute to its superior tissue penetration and duration of action [1]. Furthermore, a 2025 structural and kinetic study revealed that quinaprilat displayed the largest cACE-selectivity among a panel of five clinically used ACE inhibitors (enalaprilat, ramiprilat, trandolaprilat, perindoprilat), which is a key differentiator for targeting the catalytic domain primarily responsible for angiotensin II production [2].

Lipophilicity Domain selectivity cACE nACE Tissue penetration

Quinaprilat's Biphasic Dissociation Kinetics from ACE Contrasts with Other Inhibitors

The dissociation of [3H]quinaprilat from somatic ACE was found to be biphasic, with dissociation half-times of 47 and 90 minutes [1]. This indicates that quinaprilat interacts with both active sites of somatic ACE differently, a kinetic profile that contributes to its prolonged pharmacodynamic effect. This kinetic behavior is not a universal property of all ACE inhibitors and is a specific, quantifiable characteristic of quinaprilat that can be leveraged in studies of enzyme-inhibitor binding dynamics.

Binding kinetics Dissociation half-life Radioligand binding Somatic ACE Tissue retention

Dose-Response Relationship and Intravenous Bioavailability of Quinaprilat vs. Oral Quinapril

A direct clinical pharmacology comparison established that intravenous quinaprilat doses of 2.5 mg and 10 mg achieve approximately 50% and >80% inhibition of the angiotensin I pressor response, respectively [1]. The absolute bioavailability of the oral prodrug quinapril was determined to be approximately 50%, meaning intravenous quinaprilat produces a similar pharmacodynamic response at roughly half the oral dose [1]. This quantifies the relationship between the direct active compound and its prodrug, providing a clear PK/PD rationale for using quinaprilat in studies where precise control over plasma concentration is required.

Pharmacodynamics Bioavailability Angiotensin I pressor response Dose-response Intravenous administration

Quinaprilat is a Key Degradant in Stability-Indicating Methods for Quinapril Formulations

In analytical chemistry, quinaprilat is not only the active metabolite but also a primary degradation product of the prodrug quinapril. Studies on forced degradation of quinapril demonstrate that hydrolysis and thermal stress lead to the formation of quinaprilat and quinapril diketopiperazine as major degradants [1]. This is a crucial piece of information for quality control and analytical method development: quinaprilat hydrate reference standard is indispensable for identifying and quantifying this specific degradant in stability-indicating HPLC methods, ensuring the accuracy of impurity profiling for quinapril drug products.

Forced degradation Stability-indicating method HPLC Impurity profiling Quinapril formulations

High-Value Applications of Quinaprilat Hydrate Driven by Quantifiable Evidence


LC-MS/MS Bioanalytical Method Development and Validation

The need to accurately quantify quinaprilat in plasma for pharmacokinetic and bioequivalence studies is paramount [7]. A high-purity quinaprilat hydrate reference standard is the direct analyte required to prepare calibration curves and quality control samples in validated LC-MS/MS methods, as described in the literature for determining quinapril and quinaprilat concentrations in human plasma [8]. Its use ensures method accuracy and precision, which is essential for regulatory submissions.

In Vitro Pharmacology and ACE Binding Kinetics Studies

Researchers investigating the molecular pharmacology of ACE inhibition require the active drug moiety. The direct in vitro potency data (IC50 = 0.16 nM) [7] and unique biphasic dissociation kinetics (half-times of 47 and 90 minutes) [8] make quinaprilat hydrate the definitive tool compound for detailed enzymatic assays, radioligand binding studies, and investigations into ACE domain selectivity [5].

Stability-Indicating Method Development and Forced Degradation Studies

For quality control laboratories developing stability-indicating HPLC methods for quinapril drug products, quinaprilat hydrate is an essential impurity reference standard. It is a known major degradation product formed under hydrolytic and thermal stress conditions [7]. Its use is critical for identifying and quantifying this specific degradant, thereby ensuring the stability and shelf-life of pharmaceutical formulations.

Ex Vivo and In Vivo Tissue ACE Inhibition Assays

Studies comparing the potency of ACE inhibitors in cardiac and other tissues rely on the active metabolite. The established rank order of potency in cardiac tissue (quinaprilat = benazeprilat > perindoprilat > lisinopril) [7] and its high lipophilicity [8] support its use as a benchmark compound in ex vivo tissue homogenate assays and autoradiography studies designed to evaluate the extent and duration of tissue ACE inhibition following oral prodrug administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinaprilat hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.